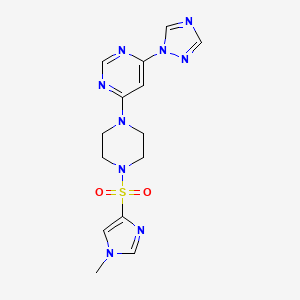![molecular formula C10H9F3O3 B2670195 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1537294-67-9](/img/structure/B2670195.png)
2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound that finds extensive applications in the scientific and industrial domains . It serves as a versatile reagent in organic synthesis, a catalyst in chemical reactions, and a fundamental building block for the production of various materials .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8F3O . It is a structural derivative of propionic acid .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in a variety of organic reactions. For instance, they can serve as reagents in organic synthesis and act as catalysts in chemical reactions .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
Research has explored phenolic compounds, such as phloretic acid (a phenolic compound closely related in structure to the compound of interest), for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a renewable alternative to traditional phenol sources. This approach has significant implications for developing sustainable materials with applications ranging from coatings to composites, indicating potential utility in designing new materials with specific properties (Acerina Trejo-Machin et al., 2017).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of complex organic molecules often investigates the functionalization and derivatization of phenylpropanoids and related compounds. For example, the synthesis of isoanigorufone, starting from a hydroxynaphthalenylpropanenitrile derivative, illustrates the intricate steps involved in crafting molecules with potential pharmaceutical applications. Such methodologies could be applicable in synthesizing derivatives of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid for drug discovery and development (Marisol Cano et al., 2013).
Environmental Science and Flame Retardancy
The application of phosphorus-based flame retardants on cellulose fabrics demonstrates the potential for modifying such materials to enhance their flame-retardant properties. Compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, with functionalities similar to the compound , have been used to impart durable flame retardant properties to textiles, indicating a possible application area in developing new flame retardants (Lian-Ping Zhang et al., 2008).
Analytical Chemistry
The resolution of enantiomers of 2-hydroxy acids through capillary zone electrophoresis, utilizing cyclodextrins, underscores the significance of analytical techniques in characterizing compounds like this compound. Such methodologies are crucial for understanding the physicochemical properties and biological activities of chiral molecules (A. Nardi et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQUJSMWNGHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

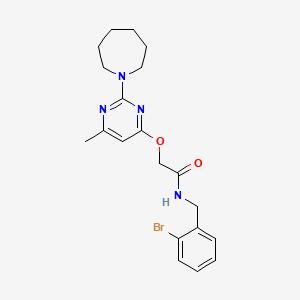
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)
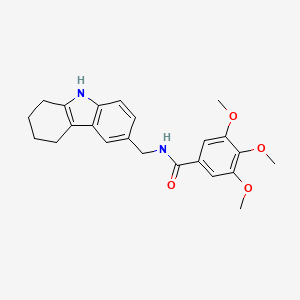
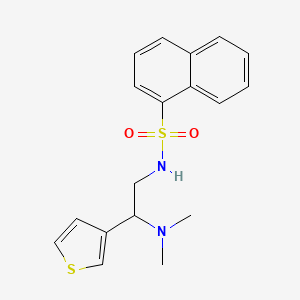
![1-(2-Chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2670120.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)
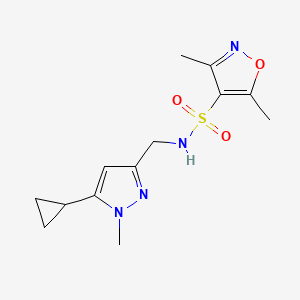



![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)
![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)
